Phenylsulfonyl vs. Benzenesulfonamide: Divergent GTPase Binding Affinity
The benzenesulfonamide analog KUC103438N (4-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]benzenesulfonamide) exhibits a weak EC50 of 30,000 nM against Ras-related GTPase in a University of New Mexico HTS assay [1]. Replacement of the benzenesulfonamide with a phenylsulfonyl group, as in CAS 887199-99-7, removes the primary sulfonamide hydrogen-bond donor, which is predicted to alter binding interactions with the Ras nucleotide-binding pocket and potentially improve membrane permeability due to increased lipophilicity. Although direct EC50 data for CAS 887199-99-7 in the same assay are not publicly available, the structural change constitutes a class-level inference that the target compound will display a shifted potency and selectivity profile relative to KUC103438N.
| Evidence Dimension | Ras-related GTPase EC50 (primary binding assay) |
|---|---|
| Target Compound Data | Not publicly reported in the same assay |
| Comparator Or Baseline | KUC103438N (benzenesulfonamide analog): EC50 = 30,000 nM |
| Quantified Difference | Structural replacement of benzenesulfonamide with phenylsulfonyl; quantitative binding difference unmeasured but mechanistically anticipated based on hydrogen-bond donor/acceptor profile alteration |
| Conditions | University of New Mexico HTS multiplex dose-response assay targeting Ras and Ras-related GTPases (PubChem AID 2045, 2047) |
Why This Matters
Users seeking compounds with distinct Ras pathway modulation must verify the sulfonyl substitution identity, as even conservative N1-group changes can result in several log-order shifts in binding affinity.
- [1] BindingDB. BDBM54659 Affinity Data: EC50 = 30,000 nM for Ras-related GTPase (KUC103438N). PubChem BioAssay AID 2045, 2047. View Source
